molecular formula C15H23N3O3S B4741965 4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide

Cat. No. B4741965
M. Wt: 325.4 g/mol
InChI Key: PUMOUYYVLYZIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide, also known as AMTB, is a compound that has been extensively studied in scientific research. It is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which is a non-selective cation channel that plays a role in sensory perception and pain signaling. The purpose of

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide acts as a selective antagonist of TRPA1 channels, which are expressed in sensory neurons and play a role in pain and inflammation signaling. TRPA1 channels are activated by various stimuli, including reactive oxygen species, irritants, and temperature changes. When activated, TRPA1 channels allow calcium ions to enter the cell, which triggers a cascade of signaling events that lead to pain and inflammation. This compound blocks the influx of calcium ions through TRPA1 channels, which reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and migraine. It has also been shown to reduce airway constriction in animal models of asthma and to reduce itch in animal models of dermatitis. This compound has a selective effect on TRPA1 channels, which reduces the risk of off-target effects on other ion channels.

Advantages and Limitations for Lab Experiments

4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has several advantages for lab experiments, including its selectivity for TRPA1 channels, its ability to block calcium influx, and its well-characterized mechanism of action. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects on other ion channels at high concentrations.

Future Directions

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide and TRPA1 channels. One direction is to study the role of TRPA1 channels in other physiological processes, such as taste, hearing, and vision. Another direction is to develop more potent and selective TRPA1 antagonists for use in clinical settings. Additionally, the use of this compound in combination with other pain medications may be explored to enhance pain relief and reduce side effects.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has been used extensively in scientific research to study the role of TRPA1 channels in sensory perception and pain signaling. It has been shown to block TRPA1-mediated calcium influx in sensory neurons, which reduces pain and inflammation in animal models of neuropathic pain, inflammatory pain, and migraine. This compound has also been used to study the role of TRPA1 channels in other physiological processes, such as airway constriction, itch, and cold sensation.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-5-11-18(22(4,20)21)14-8-6-13(7-9-14)15(19)16-10-12-17(2)3/h5-9H,1,10-12H2,2-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOUYYVLYZIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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